

Pharmacokinetic Analysis of Ttc-352 in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ttc-352	
Cat. No.:	B611505	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available pharmacokinetic data and experimental protocols for **Ttc-352**, a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA), in animal studies. The information is intended to guide researchers in designing and interpreting preclinical studies of this compound.

Introduction

Ttc-352 is an orally bioavailable small molecule under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor-alpha, leading to its translocation out of the nucleus and subsequent inhibition of ER-mediated signaling.[1] Preclinical evidence suggests that **Ttc-352** can induce tumor regression in tamoxifen-resistant breast cancer models. Understanding the pharmacokinetic profile of **Ttc-352** in animal models is crucial for dose selection, toxicity assessment, and translation to clinical settings.

Data Presentation: Pharmacokinetic Parameters

While a key study on the toxicokinetics of **Ttc-352** in rats and dogs has been presented, the full quantitative data is not publicly available in peer-reviewed literature. The following tables

summarize the study designs from which such data would be derived and provide a placeholder for the key pharmacokinetic parameters.

Note on Data Availability: The quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, $t\frac{1}{2}$) from the pivotal toxicokinetics study in rats and dogs by Tonetti D.A., et al. (2017) have not been published in detail. The information presented is based on a publicly available abstract of the study.

Table 1: Summary of Single-Dose Maximum Tolerated Dose (MTD) Studies of Ttc-352

Species	Strain	Dose (mg/kg)	Route of Administrat ion	Key Observatio ns	Pharmacoki netic Parameters
Rat	Sprague- Dawley	200, 300, 600	Oral Gavage	Well- tolerated.	Data not publicly available
Rat	Sprague- Dawley	1000	Oral Gavage	Determined as MTD in female rats.	Data not publicly available
Rat	Sprague- Dawley	2000	Oral Gavage		Data not publicly available
Dog		50, 100, 200	Oral (Gelatin Capsules)		Data not publicly available

Table 2: Summary of 7-Day Repeated-Dose Toxicokinetic Studies of **Ttc-352**

Species	Strain	Dose (mg/kg/day)	Route of Administrat ion	Key Observatio ns	Pharmacoki netic Parameters
Rat	Sprague- Dawley	30, 100, 300	Oral Gavage	Generally well-tolerated with rapid absorption noted up to 300 mg/kg/day.	Data not publicly available
Rat	Sprague- Dawley	1000	Oral Gavage		Data not publicly available
Dog		15, 75, 150	Oral (Gelatin Capsules)	Generally well-tolerated with rapid absorption noted up to 150 mg/kg/day.	Data not publicly available

For context, a Phase 1 clinical trial in human patients reported a pharmacokinetic half-life for **Ttc-352** of 7.6 to 14.3 hours. The study also noted that trough plasma concentrations at steady-state in humans were well above the plasma concentrations associated with efficacy in animal models.

Experimental Protocols

The following are generalized protocols based on the available information from the preclinical studies of **Ttc-352**.

Maximum Tolerated Dose (MTD) Study in Rats

 Objective: To determine the maximum single oral dose of Ttc-352 that is well-tolerated in rats.

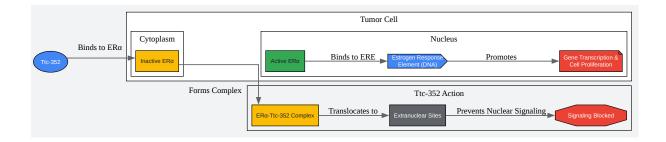
- Animal Model: Sprague-Dawley rats (N=3 per group).
- Dosing:
 - Ttc-352 was administered as a single dose via oral gavage.
 - Dose levels evaluated were 200, 300, 600, 1000, and 2000 mg/kg.
- Observation Period: Animals were observed for 7 days post-dose for any signs of toxicity.
- Endpoint: Necropsy was performed at the end of the observation period.

MTD Range-Finding Study in Dogs

- Objective: To determine a tolerated dose range for Ttc-352 in dogs for subsequent repeateddose studies.
- Animal Model: Dogs.
- Dosing:
 - Ttc-352 was administered orally in gelatin capsules.
 - Dose levels evaluated were 50, 100, and 200 mg/kg.

7-Day Repeated-Dose Toxicokinetics Study in Rats

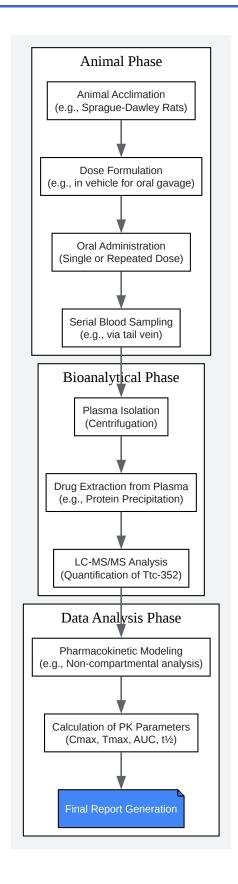
- Objective: To assess the safety and toxicokinetic profile of Ttc-352 after repeated oral administration in rats.
- Animal Model: Sprague-Dawley rats (3 per sex per dose group).
- Dosing:
 - Ttc-352 was administered daily for 7 days via oral gavage.
 - Dose levels were 30, 100, 300, and 1000 mg/kg/day.


- Sample Collection: Blood samples would be collected at predetermined time points after the first and last doses to determine plasma concentrations of Ttc-352.
- Bioanalysis: A validated bioanalytical method (e.g., LC-MS/MS) would be used to quantify
 Ttc-352 concentrations in plasma.

7-Day Repeated-Dose Toxicokinetics Study in Dogs

- Objective: To evaluate the safety and toxicokinetic profile of Ttc-352 following repeated oral administration in dogs.
- Animal Model: Dogs (2 per sex per dose group).
- Dosing:
 - Ttc-352 was administered daily for 7 days in gelatin capsules.
 - Dose levels were 15, 75, and 150 mg/kg/day.
- Sample Collection: Serial blood samples would be collected to characterize the pharmacokinetic profile.
- Bioanalysis: Quantification of Ttc-352 in plasma would be performed using a validated bioanalytical method.

Visualizations Signaling Pathway of Ttc-352



Click to download full resolution via product page

Caption: Mechanism of action of **Ttc-352** as a ShERPA.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Click to download full resolution via product page

Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pharmacokinetic Analysis of Ttc-352 in Preclinical Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b611505#pharmacokinetic-analysis-of-ttc-352-in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com